Cas no 2171729-79-4 (3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid)

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acidは、Fmoc保護基を有するトリフルオロメチル含有アミノ酸誘導体です。この化合物はペプチド合成において重要な中間体として機能し、特にトリフルオロメチル基の導入により生体活性ペプチドの安定性や親油性を向上させる特性を持ちます。Fmoc基は温和な条件で脱保護可能なため、固相ペプチド合成(SPPS)との相性が良く、高収率で効率的な合成が可能です。また、カルボキシル基とアミド基を併せ持つ両性イオン性構造は、標的タンパク質との特異的相互作用を設計する際に有利です。

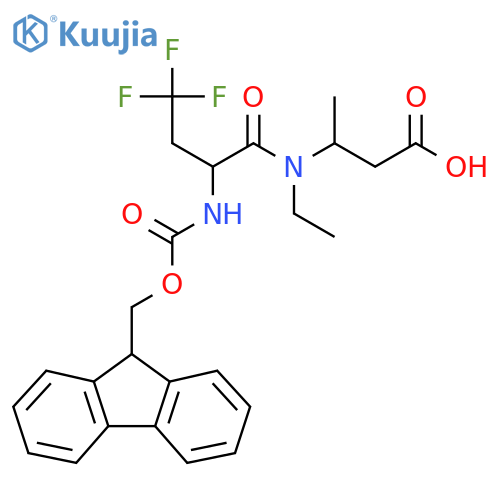

2171729-79-4 structure

商品名:3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid

- 2171729-79-4

- 3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid

- EN300-1499237

-

- インチ: 1S/C25H27F3N2O5/c1-3-30(15(2)12-22(31)32)23(33)21(13-25(26,27)28)29-24(34)35-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,29,34)(H,31,32)

- InChIKey: OHFQTIILMHYKES-UHFFFAOYSA-N

- ほほえんだ: FC(CC(C(N(CC)C(C)CC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

計算された属性

- せいみつぶんしりょう: 492.18720645g/mol

- どういたいしつりょう: 492.18720645g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 740

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1499237-10000mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1499237-2500mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1499237-100mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1499237-50mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1499237-1.0g |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1499237-5000mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1499237-500mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1499237-250mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1499237-1000mg |

3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |

2171729-79-4 | 1000mg |

$3368.0 | 2023-09-27 |

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

2171729-79-4 (3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量